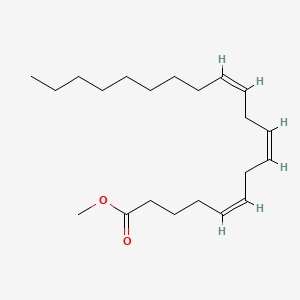

Mead acid methyl ester

Description

Properties

IUPAC Name |

methyl (5Z,8Z,11Z)-icosa-5,8,11-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3/b11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHPAQQBZWZMS-NWFXIAEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14602-39-2 | |

| Record name | Methyl 5,8,11-eicosatrienoate, (5Z,8Z,11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014602392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 5,8,11-EICOSATRIENOATE, (5Z,8Z,11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3T4RA34E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mead Acid Methyl Ester

This technical guide provides a comprehensive overview of Mead acid methyl ester, a significant molecule in lipid research and a biomarker for essential fatty acid deficiency. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, analytical methods, and biological significance.

Core Data Presentation

This section summarizes the key chemical and physical properties of this compound, along with its physiological concentrations in plasma.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 14602-39-2 | [1][2] |

| Molecular Formula | C21H36O2 | [1] |

| Molecular Weight | 320.5 g/mol | [1] |

| Formal Name | 5Z,8Z,11Z-eicosatrienoic acid, methyl ester | [2] |

| Synonyms | This compound, SFE 21:3 | [2] |

| Appearance | Colorless oil | ChemBK |

| Purity | >97% | [1] |

| Solubility | Soluble in hexane (B92381), DMF, DMSO, and Ethanol | [2] |

Table 2: Reported Plasma Concentrations of Mead Acid

| Condition | Mead Acid Concentration (% of total fatty acids) | Reference |

| Healthy Adults | ~0.16% | [3] |

| Essential Fatty Acid Deficiency (EFAD) | > 0.21% | [4] |

| Fetal Plasma | 0.44% | [3] |

Biosynthesis and Metabolism

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid synthesized endogenously from oleic acid.[3][5] This synthesis is particularly prominent during states of essential fatty acid deficiency (EFAD) when the enzymes responsible for metabolizing omega-3 and omega-6 fatty acids have reduced competition.[5] The biosynthesis of Mead acid from oleic acid proceeds via two primary pathways involving the enzymes fatty acid desaturase 1 (Fads1), fatty acid desaturase 2 (Fads2), and elongase of very long chain fatty acids 5 (Elovl5).

Diagram 1: Biosynthetic Pathways of Mead Acid

Caption: Two proposed pathways for the biosynthesis of Mead acid from oleic acid.

Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including leukotrienes.[3][6] These metabolic products are involved in inflammatory responses.[6]

Diagram 2: Metabolic Pathways of Mead Acid

Caption: Metabolism of Mead acid by 5-lipoxygenase and cyclooxygenase pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its quantification in biological samples.

Synthesis of this compound from Mead Acid

This protocol describes the esterification of Mead acid to its methyl ester using a boron trifluoride-methanol solution.

Materials:

-

Mead acid

-

Boron trifluoride in methanol (B129727) (14% w/v)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of Mead acid in a minimal amount of hexane in a round-bottom flask.

-

Add a 50-fold excess of 14% boron trifluoride in methanol to the flask.

-

Attach a reflux condenser and heat the mixture at 50°C for 2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add an equal volume of hexane and wash the organic layer twice with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain this compound.

-

The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS).

Quantification of this compound in Biological Samples by GC-MS

This protocol outlines the extraction of total lipids from a biological sample, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or C19:0 fatty acid)

-

Boron trifluoride in methanol (14% w/v)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., SP-2560)

Procedure:

-

Lipid Extraction (Folch Method):

-

To 100 µL of plasma or tissue homogenate, add the internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifuge and collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 140°C for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.

-

The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Identify the this compound peak based on its retention time and mass spectrum by comparison with a known standard.

-

Quantify the amount of Mead acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

-

Diagram 3: Experimental Workflow for GC-MS Analysis of Mead Acid

Caption: Workflow for the quantification of Mead acid in biological samples using GC-MS.

Lipoxygenase Inhibition Assay

This protocol can be used to assess the inhibitory effect of Mead acid or its methyl ester on lipoxygenase activity.

Materials:

-

Soybean lipoxygenase (or other purified lipoxygenase)

-

Linoleic acid (substrate)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Test compound (Mead acid or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a cuvette, pre-incubate the lipoxygenase enzyme with the test compound in the borate buffer for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm for several minutes. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tuscany-diet.net [tuscany-diet.net]

- 6. benchchem.com [benchchem.com]

The Biosynthesis of Mead Acid: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathway from oleic acid to Mead acid, its regulation, and experimental analysis.

For Immediate Release

[City, State] – In the landscape of lipid biochemistry, the synthesis of Mead acid ((5Z,8Z,11Z)-eicosatrienoic acid) from oleic acid stands as a critical indicator of essential fatty acid deficiency (EFAD). This technical guide provides a comprehensive overview of the biosynthetic pathway, the enzymes involved, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in health and disease.

Introduction: The Significance of Mead Acid

Mead acid, an omega-9 polyunsaturated fatty acid (PUFA), is endogenously synthesized in mammals from oleic acid, particularly when dietary intake of essential fatty acids, linoleic acid (omega-6) and alpha-linolenic acid (omega-3), is insufficient.[1][2] First identified by James F. Mead, its presence in elevated levels serves as a key biomarker for EFAD.[1][3] Under normal physiological conditions, the enzymes responsible for PUFA synthesis show a higher affinity for omega-3 and omega-6 substrates.[2][3] However, in a state of deficiency, these enzymes metabolize oleic acid, leading to the production of Mead acid.[3]

The Biosynthetic Pathway of Mead Acid from Oleic Acid

The conversion of oleic acid (18:1n-9) to Mead acid (20:3n-9) is a multi-step process involving a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes.[4][5] Two primary pathways have been elucidated, primarily differing in the initial enzymatic step.[5][6]

The key enzymes involved in this pathway are:

-

Fatty Acid Desaturase 2 (FADS2): Primarily functions as a Δ6-desaturase, but can also exhibit Δ8-desaturase activity.[4][7]

-

Fatty Acid Desaturase 1 (FADS1): Acts as a Δ5-desaturase.[4]

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Responsible for the two-carbon chain elongation of fatty acids.[4][8]

Pathway 1: The Δ6-Desaturation Pathway

This pathway is initiated by the desaturation of oleic acid at the Δ6 position by FADS2.[5][6]

-

Oleic acid (18:1n-9) is converted to 18:2n-9 by FADS2 (Δ6-desaturase) .

-

18:2n-9 is then elongated by ELOVL5 to produce 20:2n-9 .

-

Finally, 20:2n-9 is desaturated by FADS1 (Δ5-desaturase) to yield Mead acid (20:3n-9) .

Pathway 2: The Elongation-First Pathway

In this alternative pathway, the initial step is the elongation of oleic acid.[5][9]

-

Oleic acid (18:1n-9) is first elongated by ELOVL5 to form 20:1n-9 .

-

20:1n-9 is subsequently desaturated by FADS2 (acting as a Δ8-desaturase) to produce 20:2n-9 .[7][9]

-

The final step is the desaturation of 20:2n-9 by FADS1 (Δ5-desaturase) to form Mead acid (20:3n-9) .

The following diagram illustrates the two proposed biosynthetic pathways from oleic acid to Mead acid.

Caption: Two proposed pathways for the biosynthesis of Mead acid from oleic acid.

Quantitative Data on Mead Acid Levels

The concentration of Mead acid is a critical parameter in diagnosing EFAD. The ratio of Mead acid (20:3n-9) to arachidonic acid (20:4n-6), known as the triene:tetraene ratio, is a widely accepted diagnostic marker. A ratio greater than 0.2 is indicative of EFAD.[1]

Table 1: Mead Acid Levels in Biological Samples

| Biological Matrix | Organism | Condition | Mead Acid Concentration (% of total fatty acids) | Reference |

| Plasma | Human | Normal | Low/Undetectable | [10] |

| Plasma | Human | EFAD | Significantly Elevated | [2] |

| Liver | Rat | EFAD | Elevated | [1] |

| Adipose Tissue | Rat | EFAD | Elevated | [1] |

| Cartilage | Various | Normal | Relatively High | [11] |

Detailed Experimental Protocols

Induction of Essential Fatty Acid Deficiency in a Murine Model

Objective: To induce a state of EFAD in mice to study the endogenous production of Mead acid.

Materials:

-

Weanling mice (e.g., C57BL/6)

-

Essential Fatty Acid Deficient (EFAD) diet (typically a modified AIN-93G diet, lacking linoleic and α-linolenic acids)

-

Control diet (AIN-93G)

-

Metabolic cages

Procedure:

-

House weanling mice individually in metabolic cages.

-

Provide ad libitum access to either the EFAD diet or the control diet and water for a period of 8-12 weeks.

-

Monitor animal health and body weight regularly.

-

Collect blood samples periodically via tail vein for fatty acid analysis to monitor the triene:tetraene ratio.

-

At the end of the study period, euthanize the animals and collect tissues of interest (e.g., liver, plasma, adipose tissue) for lipid analysis.[12]

Lipid Extraction and Fatty Acid Analysis by GC-MS

Objective: To extract total lipids from biological samples and quantify Mead acid levels using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Lipid Extraction (Folch Method)

-

Homogenize a known weight of tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (B129727).[12]

-

Agitate the homogenate for 1 hour at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[12]

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.[10]

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 14% BF₃ in methanol or 1.25 M methanolic HCl.[10][12]

-

Incubate at 80°C for 1 hour to facilitate transesterification.

-

Cool the reaction and add water and hexane (B92381) to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.[10]

Part 3: GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column such as a DB-23 or HP-88 is recommended.[10][12]

-

Injector and Oven Program:

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification of the Mead acid methyl ester.[10]

-

-

Quantification: Identify the Mead acid FAME peak based on its retention time and mass spectrum compared to a known standard. Quantify using a calibration curve generated from a pure this compound standard.[12]

The following workflow diagram outlines the process of sample analysis for Mead acid quantification.

Caption: Workflow for the quantification of Mead acid from biological samples.

Conclusion

The biosynthesis of Mead acid from oleic acid is a well-defined pathway that serves as a crucial indicator of essential fatty acid status. Understanding the enzymatic steps and the factors that regulate this pathway is vital for research in nutrition, metabolic disorders, and drug development. The protocols outlined in this guide provide a robust framework for the investigation of Mead acid in various biological contexts. Further research into the precise regulatory mechanisms and the physiological roles of Mead acid and its metabolites will continue to be an important area of study.

References

- 1. benchchem.com [benchchem.com]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physiological Role of Mead Acid and Its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid (cis-5,8,11-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid, is a pivotal biomarker for essential fatty acid deficiency (EFAD).[1][2] Under normal physiological conditions, its presence in tissues is minimal. However, in states of EFAD, its synthesis from oleic acid is significantly upregulated.[1][3] Mead acid is metabolized by cyclooxygenase and lipoxygenase pathways into various eicosanoids, which possess distinct biological activities, often modulating inflammatory responses.[2][4] Furthermore, emerging evidence suggests a role for Mead acid in cellular processes such as cancer progression and ferroptosis.[1][5] Its methyl ester, while primarily utilized for analytical purposes, has also been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer properties.[6] This technical guide provides a comprehensive overview of the physiological roles of Mead acid and its methyl ester, detailing its biosynthesis, metabolism, and involvement in various signaling pathways. The guide also presents quantitative data on its tissue distribution, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways.

Introduction

Mead acid, first identified by James F. Mead, is a 20-carbon polyunsaturated fatty acid with three cis double bonds.[4] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, Mead acid can be synthesized de novo in mammals from oleic acid.[7] Its physiological significance is most pronounced in the context of essential fatty acid deficiency (EFAD), where its accumulation serves as a crucial diagnostic marker.[8] Beyond its role as a biomarker, Mead acid and its metabolites are bioactive molecules that can influence a range of physiological and pathological processes, including inflammation and cell proliferation.[1][9] This guide aims to provide an in-depth technical resource for researchers and drug development professionals interested in the multifaceted roles of Mead acid and its methyl ester.

Biosynthesis and Metabolism

The biosynthesis of Mead acid is intrinsically linked to the availability of essential fatty acids. In states of EFAD, the enzymes responsible for the desaturation and elongation of linoleic acid (omega-6) and α-linolenic acid (omega-3) act on oleic acid (omega-9) as an alternative substrate.[7] This process is catalyzed by a series of desaturase and elongase enzymes.[1] Two primary pathways for the synthesis of Mead acid from oleic acid have been proposed.[10]

Once synthesized, Mead acid can be metabolized by the same enzymatic pathways that act on arachidonic acid, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, to produce a series of eicosanoids, including prostaglandins (B1171923) and leukotrienes.[2][4] These Mead acid-derived mediators often exhibit different biological activities compared to their arachidonic acid-derived counterparts, contributing to the modulation of inflammatory responses.[9] For instance, dietary supplementation with Mead acid has been shown to inhibit the synthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[11]

Signaling Pathway: Biosynthesis of Mead Acid

Signaling Pathway: Metabolism of Mead Acid by COX and LOX

Physiological Roles

Essential Fatty Acid Deficiency (EFAD)

The most well-established physiological role of Mead acid is as a biomarker for EFAD.[1] In healthy individuals with adequate intake of essential fatty acids, the synthesis of Mead acid is suppressed due to the preferential use of linoleic and α-linolenic acids by desaturase and elongase enzymes.[7] However, during EFAD, the production of Mead acid increases significantly. A plasma Mead acid level exceeding 0.21% of total fatty acids or a triene (Mead acid) to tetraene (arachidonic acid) ratio greater than 0.025 is indicative of EFAD.[8][12]

Inflammation

Mead acid exhibits complex and often modulatory roles in inflammation. It can act as a competitive inhibitor of COX and LOX, thereby reducing the production of pro-inflammatory eicosanoids from arachidonic acid.[9] Furthermore, the eicosanoids derived from Mead acid, such as leukotriene C3, may have reduced inflammatory activity compared to their arachidonic acid-derived counterparts.[4]

One of the key anti-inflammatory mechanisms of Mead acid is the inhibition of LTB4 synthesis.[11] Dietary supplementation with Mead acid has been shown to suppress LTB4 production, a potent chemoattractant for neutrophils.[9] This effect is thought to be mediated through the inhibition of LTA4 hydrolase.[11]

Mead acid can also exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[3] Activation of PPARα by Mead acid can lead to the suppression of inflammatory signaling pathways.

Signaling Pathway: Mead Acid's Anti-inflammatory Action

Cancer

Emerging research indicates that Mead acid may play a role in cancer. Some studies suggest that Mead acid can suppress the growth of certain cancer cells, such as breast cancer cells.[1] In a study on N-methyl-N-nitrosourea-induced mammary cancers in rats, a diet supplemented with Mead acid delayed and suppressed tumor occurrence and growth.[1] The proposed mechanism involves the suppression of cancer cell proliferation.[1]

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13] Polyunsaturated fatty acids are key substrates for this process.[14] Recent studies suggest a link between Mead acid synthesis and ferroptosis. The enzyme FADS2, which is involved in the synthesis of Mead acid from oleic acid, has been shown to facilitate the ferroptosis pathway.[5] This suggests that under certain conditions, the endogenous production of Mead acid could contribute to the execution of ferroptosis.

Conceptual Pathway: Potential Role of Mead Acid in Ferroptosis

Mead Acid Methyl Ester

This compound is the methyl ester form of Mead acid. It is commonly used as a derivatization product for the analysis of Mead acid by gas chromatography-mass spectrometry (GC-MS), as it is more volatile than the free acid.[6]

While much of the research has focused on the free acid, some evidence suggests that this compound itself possesses biological activity. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties and is used as a drug and food additive.[4] However, detailed mechanistic studies on the physiological effects of this compound are less abundant compared to those on Mead acid.

Quantitative Data

The concentration of Mead acid in various tissues is a critical indicator of essential fatty acid status. The following tables summarize the quantitative data on Mead acid levels in different biological matrices.

Table 1: Mead Acid Levels in Healthy Humans

| Biological Matrix | Population | Mead Acid Concentration (% of total fatty acids) | Reference |

| Plasma | Adults | 0.16% | [1] |

| Serum | Adults | 0.24% | [1] |

| Blood Vessels | Adults | 0.1% | [1] |

| Liver | Adults | 0.2% | [1] |

| Plasma | Fetuses | 0.44% | [1] |

Table 2: Mead Acid as a Biomarker for EFAD

| Parameter | Condition | Value | Reference |

| Plasma Mead Acid | EFAD | > 0.21% of total fatty acids | [12] |

| Triene:Tetraene Ratio | EFAD | > 0.025 | [12] |

Experimental Protocols

Accurate quantification of Mead acid is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol for GC-MS Analysis of Mead Acid in Plasma

This protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.

Workflow for GC-MS Analysis of Mead Acid

1. Lipid Extraction (Modified Folch Method)

-

To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

-

Tightly cap the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane (B92381).

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a clean vial.[11]

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar capillary column.

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[11]

Protocol for LC-MS/MS Analysis of Mead Acid in Plasma

This protocol allows for the direct analysis of free fatty acids without derivatization.

Workflow for LC-MS/MS Analysis of Mead Acid

1. Sample Preparation

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated Mead acid).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.[11]

2. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Mead acid from other fatty acids.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[11]

Conclusion

Mead acid is a physiologically important omega-9 polyunsaturated fatty acid with a well-established role as a biomarker for essential fatty acid deficiency. Its metabolism gives rise to a series of eicosanoids that can modulate inflammatory responses, often in opposition to the pro-inflammatory effects of arachidonic acid-derived mediators. The involvement of Mead acid in cancer and ferroptosis are emerging areas of research with significant potential for therapeutic applications. Its methyl ester, while less studied, also shows promise as a bioactive compound. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complex physiological roles of Mead acid and its methyl ester. Further investigation into the specific mechanisms of action of Mead acid and its derivatives in various pathological conditions is warranted and could lead to the development of novel therapeutic strategies.

References

- 1. Dietary effects of mead acid on N-methyl-N-nitrosourea-induced mammary cancers in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid metabolism in ferroptosis: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mead acid - Wikipedia [en.wikipedia.org]

- 5. Ursolic Acid induces ferroptosis by affecting redox balance and FADS2-mediated unsaturated fatty acid synthesis in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Omega -9 Mead Acid (Eicosatrienoic acid) – Functional Performance Systems (FPS) [functionalps.com]

- 10. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Anticancer Activity of a Fatty Acid Mixture Extracted from Hen Egg Yolks Enriched in Conjugated Linoleic Acid Diene (CLA) against WM793 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Mead Acid Methyl Ester: A Comprehensive Technical Guide to its Role as a Biomarker for Essential Fatty Acid Deficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential fatty acids (EFAs), primarily linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid), are critical components of cellular membranes and precursors to a vast array of signaling molecules. Their deficiency can lead to significant physiological and pathological consequences. Mead acid, a 20-carbon omega-9 polyunsaturated fatty acid, emerges as a key biomarker in this context.[1][2][3] Under conditions of EFA deprivation, its synthesis is upregulated, making its quantification a reliable indicator of EFA status.[1][2][3][4] This technical guide provides an in-depth exploration of Mead acid methyl ester as a biomarker for EFA deficiency, detailing its biochemical basis, analytical methodologies, and its utility in research and drug development.

Biochemical Basis of Mead Acid as a Biomarker

In states of EFA sufficiency, the metabolic pathways for polyunsaturated fatty acid synthesis are dominated by the conversion of LA and ALA into longer-chain derivatives like arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. The enzymes involved, namely Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), exhibit a higher affinity for omega-3 and omega-6 fatty acids.[4][5]

However, during EFA deficiency, the competition for these enzymes is reduced. This allows for the increased metabolism of oleic acid (an omega-9 fatty acid) to Mead acid.[2][4] Two primary pathways for the biosynthesis of Mead acid from oleic acid have been proposed.[1][5][6][7]

Metabolism and Signaling Pathways of Mead Acid

Once synthesized, Mead acid can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids, including leukotrienes and prostaglandins.[1][2][7][8] Mead acid also exhibits anti-inflammatory properties through mechanisms such as the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which in turn can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9]

Quantitative Data

The quantification of Mead acid, often in conjunction with other fatty acids, is crucial for the diagnosis of EFA deficiency. The most widely accepted diagnostic marker is the triene:tetraene ratio, which is the ratio of Mead acid (a triene) to arachidonic acid (a tetraene).[1][2][3]

| Biomarker | Normal Range | Biochemical EFA Deficiency | Clinical EFA Deficiency | Sample Matrix | References |

| Triene:Tetraene Ratio (Mead Acid:Arachidonic Acid) | Typically <0.02 | > 0.2 | > 0.4 | Serum, Plasma | [1][3] |

| Mead Acid (20:3n-9) | 7-30 nmol/mL (≥18 years) | Markedly elevated | Markedly elevated | Serum, Plasma, Erythrocytes | [3] |

| Linoleic Acid (18:2n-6) | Varies with age and diet | Significantly decreased | Significantly decreased | Serum, Plasma, Erythrocytes | [3] |

| Arachidonic Acid (20:4n-6) | Varies with age and diet | Decreased | Decreased | Serum, Plasma, Erythrocytes | [3] |

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount for its use as a biomarker. The following protocols provide a detailed methodology for the induction of EFA deficiency in a murine model and the subsequent analysis of fatty acid profiles from biological samples.

Protocol 1: Induction of Essential Fatty Acid Deficiency in a Murine Model

This protocol details the dietary induction of EFA deficiency in mice to study the endogenous production of Mead acid.[10]

1. Animal Model and Housing:

-

Species: Weanling mice (e.g., C57BL/6).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Diet:

-

Control Diet: A standard rodent chow or a purified diet with adequate essential fatty acids (e.g., AIN-93G).[10]

-

EFA-Deficient Diet: A purified diet where the source of essential fatty acids (e.g., soybean oil) is replaced with a fat source lacking EFAs, such as hydrogenated coconut oil.[10]

-

Duration: Feed the respective diets for a period of 8-10 weeks to induce EFA deficiency.

3. Monitoring and Sample Collection:

-

Monitor animals for clinical signs of EFA deficiency, such as scaly dermatitis and tail necrosis.[1]

-

Collect blood and tissue samples (e.g., liver, plasma) at the end of the study for fatty acid analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total lipids from a biological sample, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.[1][3][11][12]

1. Lipid Extraction (Folch Method):

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[1][13]

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[1]

-

Centrifuge the mixture to separate the layers and collect the lower chloroform phase containing the lipids.[1]

-

Evaporate the chloroform under a stream of nitrogen.[1]

2. Saponification and Methylation to FAMEs:

-

Resuspend the dried lipid extract in a solution of methanolic sodium hydroxide (B78521) and heat to saponify the fatty acid esters.[1]

-

Add a solution of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).[1][11][12]

-

Cool the reaction mixture and add hexane (B92381) and water to extract the FAMEs.[1]

-

Collect the upper hexane layer containing the FAMEs.[1]

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890N or equivalent.[11]

-

Column: Use a suitable polar capillary column (e.g., Agilent HP-88, 100 m x 0.25 mm, 0.20 µm) for the separation of FAMEs.[1][11]

-

Injector: Split/splitless inlet at 250°C.[11]

-

Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 15 min.[11]

-

Carrier Gas: Helium at a constant flow rate.[11]

-

Mass Spectrometer: Agilent 5973N or equivalent.[11]

-

Ionization: Electron Ionization (EI) at 70 eV.[11]

-

Acquisition Mode: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[11]

-

Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.[1]

-

Quantification: Quantify the amount of Mead acid by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid) added at the beginning of the extraction process.[1]

Visualizations

Biochemical Pathways

Caption: Biosynthetic pathways of Mead acid from oleic acid.

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

Caption: Anti-inflammatory signaling of Mead acid.

Conclusion

This compound is a specific and sensitive biomarker for essential fatty acid deficiency. Its endogenous synthesis is directly linked to the depletion of dietary essential fatty acids, and its level, particularly the triene:tetraene ratio, provides a robust diagnostic tool. The detailed experimental protocols provided herein offer a standardized approach for its quantification, ensuring data reliability and comparability across studies. For researchers and professionals in drug development, understanding and accurately measuring Mead acid can provide critical insights into nutritional status, metabolic dysregulation, and the efficacy of therapeutic interventions aimed at correcting EFA imbalances.

References

- 1. benchchem.com [benchchem.com]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. FAME analysis of pollen fatty acids [protocols.io]

The Discovery and History of Mead Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid, (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid that has emerged from relative obscurity to become a significant molecule of interest in various biomedical research fields. Initially identified as a biochemical marker for essential fatty acid deficiency (EFAD), contemporary research has unveiled its multifaceted roles in cellular signaling, inflammation, and its potential as a therapeutic agent and a component in drug development. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and metabolism of Mead acid and its derivatives. It includes detailed experimental protocols for its study and summarizes key quantitative data to facilitate further research and application.

Discovery and Historical Context

The discovery of Mead acid is intrinsically linked to the pioneering work on essential fatty acids (EFAs) in the mid-20th century. As the critical roles of dietary fats were being elucidated, it became evident that certain polyunsaturated fatty acids, namely linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), were indispensable for normal physiological function.

In the 1950s, while investigating the biochemical consequences of fat-deficient diets in rats, James F. Mead and his colleagues at the University of California, Los Angeles (UCLA), identified a novel eicosatrienoic acid that accumulated in the tissues of these animals. This fatty acid was characterized as (5Z,8Z,11Z)-eicosatrienoic acid and was subsequently named Mead acid in his honor. The crucial observation was that the synthesis of this omega-9 fatty acid was significantly upregulated when the dietary intake of essential omega-6 and omega-3 fatty acids was insufficient. This foundational work established Mead acid as a key biochemical marker of EFAD. The ratio of Mead acid (a triene) to arachidonic acid (a tetraene), known as the triene:tetraene ratio, became a widely used diagnostic marker for EFAD, with a ratio greater than 0.2 indicating a deficiency.

Biosynthesis and Metabolism

Mead acid is the only polyunsaturated fatty acid that mammals can synthesize de novo from oleic acid, an omega-9 monounsaturated fatty acid. This endogenous production is typically suppressed in the presence of adequate dietary linoleic and alpha-linolenic acids, as these essential fatty acids are the preferred substrates for the enzymes involved in polyunsaturated fatty acid synthesis.

Biosynthetic Pathways of Mead Acid

The synthesis of Mead acid from oleic acid involves a series of desaturation and elongation reactions catalyzed by the same enzymes responsible for the metabolism of omega-3 and omega-6 fatty acids: Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). Two primary pathways have been proposed for its biosynthesis:

-

Pathway 1: Oleic acid (18:1n-9) → (FADS2) → 18:2n-9 → (ELOVL5) → 20:2n-9 → (FADS1) → Mead acid (20:3n-9)

-

Pathway 2: Oleic acid (18:1n-9) → (ELOVL5) → 20:1n-9 → (FADS2) → 20:2n-9 → (FADS1) → Mead acid (20:3n-9)

Caption: Biosynthetic pathways of Mead acid from oleic acid.

Metabolism of Mead Acid

Similar to arachidonic acid, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of signaling molecules, although often less efficiently.

-

Cyclooxygenase (COX) Pathway: COX enzymes convert Mead acid into prostaglandin (B15479496) and thromboxane (B8750289) analogues. However, unlike the conversion of arachidonic acid to PGH2 which has a five-membered ring, the COX-mediated metabolites of Mead acid, such as 13-hydroxy-5,8,11-eicosatrienoic acid (13-HETrE), lack this ring structure.

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) pathway metabolizes Mead acid into leukotriene C3 (LTC3) and D3 (LTD3), as well as 5-hydroxyeicosatrienoic acid (5-HETrE) and 5-oxoeicosatrienoic acid (5-oxo-ETrE). These metabolites are structurally similar to the potent pro-inflammatory mediators derived from arachidonic acid and can exert biological effects, such as stimulating human blood eosinophils and neutrophils.

Mead Acid Methyl Ester in Cellular Lipid Metabolism: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of mead acid (20:3n-9) and its methyl ester, focusing on its role in cellular lipid metabolism. Mead acid, an omega-9 polyunsaturated fatty acid, is a significant biomarker for Essential Fatty Acid Deficiency (EFAD). This document details its biosynthesis, metabolic pathways, and the analytical methodologies for its quantification, offering valuable insights for research and drug development.

Introduction to Mead Acid

Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid.[1] It was first identified by James F. Mead in rats on a fat-deficient diet.[2] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, mead acid can be synthesized de novo in animals from oleic acid (18:1n-9).[1][3] Its presence in significant amounts in blood and tissues is a well-established indicator of EFAD, a condition resulting from inadequate intake of linoleic acid (LA) and α-linolenic acid (ALA).[4][5] In states of EFAD, the enzymes that typically process LA and ALA become available to metabolize oleic acid, leading to the production of mead acid.[1]

Biosynthesis of Mead Acid

The endogenous synthesis of mead acid from oleic acid is a multi-step enzymatic process that mirrors the metabolism of essential fatty acids. This conversion is catalyzed by the same set of desaturase and elongase enzymes.

The primary pathway involves the following steps:

-

Δ6 Desaturation: Oleic acid (18:1n-9) is desaturated by Δ6-desaturase (FADS2) to produce (6Z,9Z)-octadecadienoic acid (18:2n-9).

-

Elongation: The resulting 18:2n-9 is then elongated by Elongase of very long chain fatty acids protein 5 (ELOVL5) to form (8Z,11Z)-eicosadienoic acid (20:2n-9).

-

Δ5 Desaturation: Finally, Δ5-desaturase (FADS1) introduces a double bond to produce mead acid (20:3n-9).

An alternative pathway has also been proposed where oleic acid is first elongated to 20:1n-9 by ELOVL5, followed by desaturation steps by FADS2 and FADS1.[6]

Under normal physiological conditions, the desaturase enzymes have a higher affinity for ALA and LA.[2] This competitive inhibition means that the synthesis of mead acid is suppressed when essential fatty acids are abundant.[1] A significant increase in mead acid synthesis only occurs when the dietary supply of LA and ALA is low.[7]

Caption: Biosynthesis pathway of Mead Acid from Oleic Acid.

Metabolism and Cellular Signaling

Once synthesized, mead acid can be incorporated into the acyl moiety of phospholipids, triglycerides, and cholesterol esters.[2] It can also serve as a substrate for the same enzymatic pathways that metabolize arachidonic acid (ARA), leading to the production of various signaling molecules.

-

Lipoxygenase (LOX) Pathway: 5-lipoxygenase can metabolize mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[3] 5-oxo-ETrE is a potent stimulator of human eosinophils and neutrophils, suggesting a role in allergic and inflammatory responses, potentially by acting on the OXER1 receptor.[3]

-

Cyclooxygenase (COX) Pathway: In the absence of sufficient arachidonic acid, COX enzymes can oxidize mead acid.[3] This leads to the formation of prostaglandin (B15479496) and thromboxane (B8750289) analogues, though their physiological significance is less understood compared to their ARA-derived counterparts.[8]

-

Endocannabinoid System: Mead acid can be converted to mead ethanolamide, an endocannabinoid that binds to the cannabinoid receptor CB1 with potency similar to anandamide (B1667382) (arachidonoylethanolamide).[2] This suggests a potential role for mead acid metabolites in the endocannabinoid signaling system.[2]

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mead acid - Wikipedia [en.wikipedia.org]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Mead_acid [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Function of Mead Acid Methyl Ester in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid (5,8,11-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid, and its methyl ester derivative have emerged as significant modulators of inflammatory processes. Unlike the pro-inflammatory cascades often associated with omega-6 fatty acids like arachidonic acid, Mead acid and its metabolites can exert anti-inflammatory effects through various mechanisms. This technical guide provides an in-depth exploration of the role of Mead acid methyl ester in inflammation, including its metabolism, interaction with key signaling pathways, and its effects on inflammatory mediators. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to aid in the research and development of novel anti-inflammatory therapeutics. It is important to note that while much of the existing research has been conducted on Mead acid, its methyl ester is widely used in experimental settings and is presumed to be rapidly hydrolyzed to the free acid in vivo to exert its biological effects.

Introduction to Mead Acid and its Methyl Ester

Mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds, designated as 20:3(n-9).[1] It is synthesized endogenously from oleic acid, particularly under conditions of essential fatty acid deficiency.[2] While present in low levels in healthy tissues, its unique metabolism and biological activities have garnered interest in the context of inflammation.[3] this compound, the methyl ester form of Mead acid, is a more stable and commonly used compound in research for administering Mead acid.[4] It is widely understood that fatty acid methyl esters are readily hydrolyzed by cellular esterases to their corresponding free fatty acids, which are the biologically active forms.[4]

Metabolism of this compound in Inflammatory Pathways

Upon cellular uptake and hydrolysis to Mead acid, it can be metabolized by the same key enzyme families that process arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX).[5] However, the resulting eicosanoid products have distinct biological activities compared to their arachidonic acid-derived counterparts.[5]

Cyclooxygenase (COX) Pathway

In contrast to arachidonic acid, which is efficiently converted by COX enzymes into pro-inflammatory prostaglandins (B1171923) and thromboxanes, Mead acid is a poor substrate for these enzymes.[1] When COX enzymes do act on Mead acid, they produce metabolites that generally exhibit less inflammatory potential.[6]

Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) pathway metabolizes Mead acid into 5-hydroxyeicosatrienoic acid (5-HETrE), which can be further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[1] While 5-oxo-ETrE can stimulate neutrophils and eosinophils, Mead acid can also be converted to leukotrienes C3 and D3.[1][7] Notably, dietary supplementation with Mead acid has been shown to reduce the synthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4).[8][9]

Figure 1: Metabolism of this compound.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of Mead acid are mediated through its interaction with several key signaling pathways that regulate gene expression and cellular responses in inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Mead acid is an agonist for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[8] Activation of PPARα by Mead acid leads to the downstream inhibition of pro-inflammatory signaling cascades.[8]

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

One of the significant consequences of PPARα activation by Mead acid is the inhibition of p38 MAPK phosphorylation.[8] The p38 MAPK pathway is a central signaling cascade that promotes the expression of pro-inflammatory cytokines and enzymes. By inhibiting this pathway, Mead acid can suppress the production of inflammatory mediators.[10]

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

While direct inhibition of NF-κB by Mead acid is less characterized, its ability to suppress inflammatory responses suggests a potential modulatory role. Some fatty acid methyl esters have been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[11][12]

Figure 2: Signaling Pathways of Mead Acid.

Quantitative Data on the Anti-inflammatory Effects of Mead Acid

The following tables summarize quantitative data from studies investigating the effects of Mead acid on various inflammatory parameters. It is important to note that these studies primarily utilized Mead acid, and data for this compound is limited.

Table 1: Effect of Mead Acid on Leukotriene B4 (LTB4) Synthesis

| Cell/System Type | Stimulus | Treatment | Effect on LTB4 Synthesis | Reference |

| Rat Neutrophils | A23187 | Dietary Mead Acid | Inhibition | [13] |

| Human Neutrophils | - | Mead Acid (in vitro) | More potent inhibitor than EPA | [13] |

| Rat Peritoneal Exudate Cells | Zymosan | Dietary Mead Acid | Reduced LTB4 synthesis | [9] |

Table 2: Effect of Mead Acid on Cytokine and Chemokine Expression

| Cell/System Type | Model | Treatment | Effect | Reference |

| Murine Ear Tissue | Retinol-induced Irritant Contact Dermatitis | Topical Mead Acid | ↓ Cxcl1 and Cxcl2 gene expression | [13] |

| LPS-stimulated Macrophages | In vitro | Mead Acid | Reduces production of TNF-α, IL-6, and IL-1β | [8] |

Table 3: In Vivo Effects of Mead Acid in Inflammatory Models

| Animal Model | Inflammatory Challenge | Treatment | Key Findings | Reference |

| Mice | Retinol-induced Irritant Contact Dermatitis | Topical Mead Acid | ↓ Ear swelling, ↓ Neutrophil infiltration, ↓ Keratinocyte hyperproliferation | [14] |

| Mice | Zymosan-induced Peritonitis | Dietary Mead Acid | ↓ Neutrophil influx | [9] |

| Mice | Contact Hypersensitivity | Intraperitoneal Mead Acid | ↓ Neutrophil infiltration | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Mead acid's role in inflammation.

In Vitro Macrophage Inflammation Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and antibiotics.[15]

-

Cell Seeding: Seed the macrophages in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[16]

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).[6]

-

Supernatant Collection: Collect the cell culture supernatants and store at -80°C until analysis.[16]

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.

Figure 3: Macrophage Inflammation Assay Workflow.

Zymosan-Induced Peritonitis in Mice

Objective: To evaluate the in vivo effect of this compound on neutrophil recruitment in an acute inflammatory model.

Methodology:

-

Animal Model: Use male C57BL/6 mice (8-12 weeks old).

-

Treatment: Administer this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before zymosan challenge.[1]

-

Induction of Peritonitis: Inject zymosan A (e.g., 1 mg/mouse in sterile saline) intraperitoneally.[1][17]

-

Peritoneal Lavage: At a specified time point (e.g., 4 hours) after zymosan injection, euthanize the mice and collect peritoneal exudate cells by lavaging the peritoneal cavity with ice-cold PBS.[18]

-

Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and other immune cells.[1]

-

Data Analysis: Compare the number of recruited neutrophils between the treatment and control groups.

Retinol-Induced Irritant Contact Dermatitis in Mice

Objective: To assess the topical anti-inflammatory effects of this compound on skin inflammation.

Methodology:

-

Animal Model: Use BALB/c mice (6-8 weeks old).

-

Induction of Dermatitis: Topically apply a solution of retinol (B82714) (e.g., 1% in a suitable vehicle) to the dorsal side of one ear daily for 4 consecutive days.[14]

-

Treatment: At a set time after each retinol application (e.g., 30-45 minutes), topically apply this compound or vehicle control to the same ear.[14]

-

Measurement of Ear Swelling: Measure the ear thickness daily using a digital caliper before the first retinol application and at 24-hour intervals.[14]

-

Histological Analysis: On the final day, collect the ear tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and cellular infiltration.[14]

-

Flow Cytometry: Isolate cells from the ear tissue to quantify the infiltration of immune cells, such as neutrophils (Ly6G+CD11b+), by flow cytometry.[14]

GC-MS Analysis of this compound in Biological Samples

Objective: To quantify the levels of Mead acid in biological samples after administration of this compound.

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch method with a chloroform:methanol (B129727) (2:1, v/v) mixture.[19]

-

Transesterification: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs). A common method is to use 14% boron trifluoride in methanol and heat at 100°C for 30 minutes.[20]

-

FAME Extraction: Extract the FAMEs from the reaction mixture using hexane.[20]

-

GC-MS Analysis:

-

Gas Chromatograph (GC): Use a GC system equipped with a polar capillary column (e.g., DB-23).[19] Set an appropriate temperature program to separate the FAMEs.

-

Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode.[2] For quantification, use selected ion monitoring (SIM) mode, monitoring for the characteristic ions of this compound.[19]

-

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard (e.g., heptadecanoic acid methyl ester) added at the beginning of the extraction process.[21]

Conclusion

This compound, through its conversion to Mead acid, presents a compelling profile as a modulator of inflammatory responses. Its ability to be metabolized into less inflammatory eicosanoids compared to arachidonic acid, coupled with its activation of the anti-inflammatory PPARα signaling pathway and subsequent inhibition of pro-inflammatory cascades like p38 MAPK, positions it as a molecule of significant interest for the development of novel anti-inflammatory therapies. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of inflammatory conditions. Further research is warranted to fully elucidate the comparative efficacy of this compound versus its free acid form and to explore its therapeutic applications in greater detail.

References

- 1. inotiv.com [inotiv.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lyellcollection.org [lyellcollection.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mead acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Anti-Inflammatory Omega -9 Mead Acid (Eicosatrienoic acid) – Functional Performance Systems (FPS) [functionalps.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mead acid inhibits retinol-induced irritant contact dermatitis via peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. olac.berkeley.edu [olac.berkeley.edu]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gcms.cz [gcms.cz]

- 21. benchchem.com [benchchem.com]

The Endogenous Presence of Mead Acid Methyl Ester: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mead acid (5,8,11-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid, is a well-established biomarker for essential fatty acid deficiency (EFAD). While typically analyzed in its methyl ester form for quantification, emerging evidence suggests that fatty acid methyl esters (FAMEs) can exist endogenously as signaling molecules. This technical guide provides a comprehensive overview of the natural occurrence of Mead acid in tissues, presented as the quantified methyl ester derivative. It details the analytical protocols for its measurement, summarizes quantitative data across various biological matrices, and illustrates its key metabolic and signaling pathways. This document serves as a critical resource for professionals investigating lipid metabolism, inflammatory pathways, and novel therapeutic targets.

Introduction: Mead Acid and its Methyl Ester

Mead acid (MA) is a 20-carbon polyunsaturated fatty acid synthesized de novo from oleic acid in mammals, particularly under conditions of essential fatty acid (linoleic acid and α-linolenic acid) deprivation.[1][2][3] Its accumulation in blood and tissues is a hallmark of EFAD.[2][4] For analytical purposes, particularly gas chromatography, fatty acids are derivatized to their more volatile methyl esters.[1][5] Thus, the vast majority of quantitative data on "Mead acid" in literature reflects the measurement of Mead acid methyl ester.[1][6]

While largely considered an analytical derivative, there is precedent for the natural occurrence of other FAMEs, such as methyl palmitate, which have been identified as endogenous signaling molecules and transcriptional regulators for receptors like peroxisome proliferator-activated receptors (PPARs).[7] Fatty acid methyl esters have also been found in human hepatoma tissue, suggesting they can be present in a non-derivatized state in biological systems.[7][8] However, the specific endogenous presence and function of Mead acid as a methyl ester in tissues remains an area for further investigation. This guide will focus on the quantified levels of Mead acid, analyzed as its methyl ester, which reflects its presence in tissue lipids.

Quantitative Occurrence of Mead Acid in Tissues

The concentration of Mead acid is typically low in healthy individuals but is detectable in various tissues. Levels can be significantly elevated in states of EFAD. The following tables summarize the quantitative data reported in the literature, expressed as a percentage of total fatty acids.

Table 1: Mead Acid Levels in Human Tissues (% of Total Fatty Acids)

| Biological Matrix | Condition/Population | Mead Acid Level (%) | Reference(s) |

| Plasma | Healthy Adult | 0.16% | [4] |

| Plasma | Neonate (umbilical) | 0.44% | [4] |

| Serum | Healthy Adult (18-33 years) | 0.24% | [4] |

| Blood Vessels | Healthy Adult | 0.1% | [4] |

| Blood Vessels (umbilical) | Neonate | 2.4% | [4] |

| Liver | Healthy Adult | 0.2% | [4] |

| Liver | Fetus | 0.4% | [4] |

Table 2: Mead Acid Levels in Other Mammalian Tissues (% of Total Fatty Acids)

| Biological Matrix | Organism | Mead Acid Level (%) | Reference(s) |

| Muscle | Rat | 1.42% | [4] |

| Spleen | Rat | 0.2% | [4] |

| Growth Plate Cartilage | Rat | 3.0% - 4.67% | [4] |

| Cortical Bone | Rat | 0.36% | [4] |

Biosynthesis and Metabolic Pathways

Mead acid is synthesized from oleic acid via the same enzymatic pathway responsible for the metabolism of essential fatty acids. Once formed, it can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of eicosanoid-like signaling molecules.

Biosynthesis of Mead Acid

The synthesis of Mead acid from oleic acid involves a series of desaturation and elongation steps catalyzed by Fatty Acid Desaturase (FADS) and Elongase (ELOVL) enzymes. Two primary pathways have been proposed.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Mead acid - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for the presence of fatty acid methyl esters in human hepatoma tissue from a patient with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mead Acid Methyl Ester and its Role in Lipoxygenase Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead acid (5,8,11-eicosatrienoic acid), an omega-9 polyunsaturated fatty acid, is a notable biomarker for essential fatty acid deficiency. While present in low concentrations under normal physiological conditions, its metabolism and biological activities, particularly within the lipoxygenase (LOX) pathways, have garnered significant scientific interest. Mead acid methyl ester, the more stable and cell-permeable derivative, serves as a crucial tool in elucidating these roles. This technical guide provides a comprehensive overview of Mead acid's biosynthesis, its intricate interactions with 5-LOX and 12/15-LOX pathways, and its function as both a substrate and a modulator of eicosanoid synthesis. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of inflammation, lipid biochemistry, and drug discovery.

Introduction: Mead Acid and its Methyl Ester

Mead acid (MA) is a 20-carbon polyunsaturated fatty acid (PUFA) with three cis double bonds.[1][2] Unlike omega-3 and omega-6 fatty acids, which are derived from essential dietary precursors like alpha-linolenic acid (ALA) and linoleic acid (LA), Mead acid can be synthesized de novo in animals from oleic acid (OA).[1][3] This endogenous synthesis becomes significant during states of essential fatty acid deficiency (EFAD), where the enzymes responsible for desaturating and elongating LA and ALA act on the more abundant oleic acid.[1][4] Consequently, elevated levels of Mead acid in blood or tissues are a well-established indicator of EFAD.[4][5]

This compound (MAME) is the methyl ester derivative of Mead acid. In research settings, fatty acids are often converted to their methyl esters to increase their volatility for gas chromatography analysis and to enhance their stability and cell membrane permeability for in vitro studies.[6][7] For the purposes of this guide, the biological activities of Mead acid are considered representative of its methyl ester form in experimental contexts. MAME is recognized as a general lipoxygenase inhibitor and serves as a valuable probe for investigating lipid signaling pathways.

Overview of Lipoxygenase (LOX) Pathways

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[8] In mammals, the primary substrate for these enzymes is arachidonic acid (AA), an omega-6 PUFA. The enzymatic products, which include leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), are potent lipid mediators involved in a vast array of physiological and pathological processes, most notably inflammation.[9][10]

-

5-Lipoxygenase (5-LOX): This enzyme is the key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[4][8] 5-LOX converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be converted to the potent neutrophil chemoattractant leukotriene B4 (LTB4) or to the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[8]

-

12/15-Lipoxygenase (12/15-LOX): This enzyme group exhibits different positional specificity depending on the species and cell type. They convert AA to various HETEs, such as 12-HETE and 15-HETE.[3][4] These metabolites have diverse roles in inflammation, cell signaling, and vascular function.[10] 15-LOX is also critical for the production of lipoxins, which are specialized pro-resolving mediators (SPMs) that actively dampen inflammation.[8]

Mead Acid as a Substrate and Modulator in LOX Pathways

Mead acid shares structural similarities with arachidonic acid and can therefore serve as a substrate for lipoxygenase enzymes, leading to the formation of a unique set of lipid mediators.[11][12] It also acts as a competitive inhibitor, influencing the metabolism of arachidonic acid.

Metabolism by 5-Lipoxygenase

The 5-LOX pathway metabolizes Mead acid into analogues of the leukotriene family, often referred to as the 3-series leukotrienes (as they have three double bonds).[4]

-

5-HETrE and 5-oxo-ETrE: 5-LOX first converts Mead acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE), which is then reduced to 5-hydroxyeicosatrienoic acid (5-HETrE).[5] 5-HETrE can be further oxidized to 5-oxoeicosatrienoic acid (5-oxo-ETrE), a potent chemoattractant for eosinophils and neutrophils, acting via the OXER1 receptor.[5]

-

Leukotrienes C3 and D3: 5-HPETrE is also converted to leukotriene A3 (LTA3).[4] LTA3 can be conjugated with glutathione (B108866) to form LTC3, which is subsequently metabolized to LTD3.[4][5]

-

Inhibition of LTA4 Hydrolase: A critical modulatory role of Mead acid arises from its metabolite, LTA3. LTA3 is a poor substrate but a potent inhibitor of LTA4 hydrolase, the enzyme that converts arachidonic acid-derived LTA4 into the pro-inflammatory LTB4.[4] This inhibition leads to a significant reduction in LTB4 synthesis, representing a key anti-inflammatory mechanism of Mead acid.[4][13]

Metabolism by 12/15-Lipoxygenase

Mead acid is also a substrate for 12/15-LOX, leading to the production of various hydroxylated metabolites (HETrEs).[4] For instance, 12-hydroxy-5,8,10-eicosatrienoic acid (12-HETrE) is formed from Mead acid in human platelets.[3][4] The biological activities of these Mead acid-derived HETrEs are less characterized than their arachidonic acid counterparts but are an active area of research.

Quantitative Data on Mead Acid and Lipoxygenase Interaction

Direct IC50 values for this compound are not extensively reported in the literature. However, studies on Mead acid demonstrate its inhibitory effects on the production of arachidonic acid-derived eicosanoids. The data below is compiled from studies using Mead acid, which is mechanistically representative of its methyl ester in experimental assays.

| Parameter | Enzyme/Process | Cell/System | Effect of Mead Acid | Finding | Reference |

| LTB4 Synthesis | 5-Lipoxygenase Pathway | Rat Neutrophils | Dietary Supplementation | Inhibited A23187-stimulated LTB4 synthesis. | [4] |

| 5-HETE Synthesis | 5-Lipoxygenase | Rat Neutrophils | Dietary Supplementation | Did not inhibit 5-HETE synthesis. | [4] |

| LTA Hydrolase Activity | LTA Hydrolase | Human Neutrophils | In vitro incubation with LTA3 | LTA3 (from Mead Acid) is a potent inhibitor of the enzyme. | [4] |

| Cancer Cell Growth | Not Specified | KPL-1 Human Breast Cancer Cells | In vitro incubation | Suppressed cell growth with an IC50 of 20 µM. | [14] |

Experimental Protocols

General Lipoxygenase Activity Assay (Spectrophotometric)

This protocol provides a method to determine lipoxygenase activity and assess the inhibitory potential of compounds like this compound by measuring the formation of conjugated dienes.[15][16]

Objective: To measure the catalytic activity of a lipoxygenase enzyme using a PUFA substrate and determine the inhibitory effect of this compound.

Materials:

-

Purified 5-LOX, 12-LOX, or 15-LOX enzyme or cell/tissue homogenate containing the enzyme.

-

Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-7.4, depending on the specific enzyme).[15]

-

Substrate stock solution: Linoleic acid or arachidonic acid (e.g., 10 mM sodium linoleate).[15]

-

Inhibitor stock solution: this compound dissolved in ethanol (B145695) or DMSO.

-

UV-Vis Spectrophotometer capable of reading at 234 nm.

-

Quartz cuvettes.

Procedure:

-

Reagent Preparation: Prepare fresh buffer and substrate solutions. The substrate solution may require a surfactant like Tween 20 and slight basification with NaOH to dissolve.[15]

-

Reaction Mixture: In a quartz cuvette, prepare the reaction mixture. A typical 1 mL reaction would include:

-

Phosphate Buffer (e.g., 980 µL)

-

Enzyme solution (e.g., 10 µL)

-

For inhibition studies, add this compound solution (e.g., 10 µL) and pre-incubate with the enzyme for a specified time (e.g., 5-10 minutes) at room temperature. For the control, add the vehicle (ethanol/DMSO).

-

-

Initiate Reaction: Start the reaction by adding the substrate (e.g., 10 µL of 10 mM linoleic acid). Mix quickly by inversion.

-